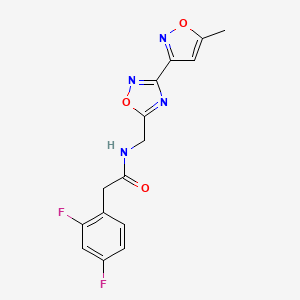

2-(2,4-difluorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Description

The compound 2-(2,4-difluorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide features a 2,4-difluorophenyl group linked via an acetamide to a 1,2,4-oxadiazole core substituted with a 5-methylisoxazole moiety. This structure combines halogenated aromaticity, heterocyclic diversity, and a flexible acetamide bridge, which are common in pharmaceuticals and agrochemicals for optimizing target binding, metabolic stability, and solubility .

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N4O3/c1-8-4-12(20-23-8)15-19-14(24-21-15)7-18-13(22)5-9-2-3-10(16)6-11(9)17/h2-4,6H,5,7H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVZWHZYWDYERP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the 2,4-difluorophenyl acetamide: This step involves the acylation of 2,4-difluoroaniline with acetic anhydride or acetyl chloride under basic conditions to form 2,4-difluorophenyl acetamide.

Synthesis of the isoxazole ring: The isoxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as 3,5-dimethylisoxazole.

Formation of the oxadiazole ring: The oxadiazole ring is typically formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

Coupling reactions: The final step involves coupling the 2,4-difluorophenyl acetamide with the isoxazole and oxadiazole intermediates under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Electrophilic Substitution

The 6,7-dimethoxy substituents activate the quinoline ring toward electrophilic aromatic substitution (EAS). Potential reactions include:

-

Nitration : Directed by electron-donating methoxy groups, yielding nitro derivatives at positions 5 or 8 .

-

Halogenation : Bromination or chlorination using agents like NBS or SOCl₂ in aprotic solvents (e.g., CCl₄) .

Nucleophilic Attack

The electron-deficient C4 position (adjacent to the sulfonyl group) may undergo nucleophilic displacement reactions. For example:

-

Ammonolysis : Replacement of the sulfonyl group with amines under basic conditions .

-

Hydrolysis : Acid- or base-mediated cleavage of the sulfonyl group to form hydroxyl derivatives .

Acyl Transfer Reactions

The benzoyl group can participate in:

-

Esterification : Reaction with alcohols under acidic conditions to form esters .

-

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) to yield 4-ethylbenzyl alcohol derivatives .

Cross-Coupling Reactions

The aromatic ring may undergo Suzuki-Miyaura coupling with boronic acids in the presence of Pd catalysts, enabling diversification of the substituents .

Nucleophilic Displacement

The sulfonyl group is susceptible to substitution by nucleophiles (e.g., amines, thiols) under basic conditions:

| Reaction | Conditions | Product |

|---|---|---|

| Amine substitution | K₂CO₃, DMF, 40°C | Sulfonamide derivatives |

| Thiol substitution | NaH, THF |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing isoxazole and oxadiazole moieties exhibit significant anticancer properties. The specific compound has been studied for its potential to inhibit cancer cell proliferation. For instance, derivatives of oxadiazole have shown promise as selective inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression .

Mechanism of Action

The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or receptors involved in tumor growth and metastasis. The interaction with these biological targets can lead to altered signaling pathways that promote apoptosis in cancer cells .

Biological Research

Biochemical Probes

The compound serves as a biochemical probe to study various biological processes. Its ability to selectively bind to certain proteins makes it useful for elucidating molecular mechanisms in cellular pathways. This application is critical for understanding disease mechanisms and developing targeted therapies.

Inhibition Studies

Studies have explored the compound's role as an inhibitor in enzymatic reactions relevant to metabolic pathways. For example, it may inhibit enzymes involved in the metabolism of drugs or the synthesis of biomolecules, providing insights into pharmacokinetics and drug interactions .

Material Science

Synthesis of New Materials

The unique chemical structure allows for the exploration of new materials with tailored properties. The compound can be used as a building block for synthesizing polymers or other materials that exhibit specific thermal, electrical, or mechanical properties. This application is particularly relevant in developing advanced materials for electronics or coatings.

Case Studies

| Study Focus | Findings | Relevance |

|---|---|---|

| Anticancer Activity | Demonstrated inhibition of HDACs leading to reduced tumor growth in vitro | Potential therapeutic agent for cancer treatment |

| Biochemical Probing | Identified specific protein interactions that alter cellular signaling | Useful for drug development and understanding disease mechanisms |

| Material Development | Created new polymer composites with enhanced properties | Applications in electronics and material engineering |

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s fluorinated aromatic rings and heterocyclic moieties may enable it to bind to enzymes, receptors, or other proteins, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

- Target Compound: The 2,4-difluorophenyl group enhances lipophilicity and electron-withdrawing properties compared to mono-fluorinated analogs.

- Analog 1 : 2-[(4-Fluorophenyl)sulfanyl]-N-{[3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide () replaces difluorophenyl with a 4-fluorophenylsulfanyl group. The thioether linkage may improve membrane permeability but reduce metabolic stability due to sulfur oxidation susceptibility .

- Analog 2 : N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () uses a triazole core instead of oxadiazole, with a furan substituent. Furan’s electron-rich nature may alter binding interactions compared to methylisoxazole .

Heterocyclic Core Modifications

Physicochemical and Pharmacokinetic Properties

- LogP Comparisons :

- Compounds : (E)-N-(3-fluoroisoxazol-5-yl)-2-(indolin-3-ylidene)acetamide (LogP = 6.554) and its hydroxy analog (LogP = 6.815) suggest that fluorination increases lipophilicity compared to hydroxylation .

- Target Compound : Predicted LogP is likely >6 (similar to analogs), indicating moderate-to-high lipophilicity suitable for CNS penetration or membrane-bound targets.

Research Findings and Activity Trends

Anti-Exudative and Anti-Inflammatory Potential

- : Triazole-linked acetamides with furan substituents showed comparable anti-exudative activity to diclofenac (8 mg/kg) at 10 mg/kg, suggesting the heterocycle’s role in modulating inflammation .

- : Benzothiazole-acetamide hybrids demonstrated anti-inflammatory (compound 5d) and antibacterial activity, highlighting the importance of sulfur-containing heterocycles .

Metabolic and Stability Considerations

- Sulfanyl vs. Acetamide Linkages : Sulfanyl groups (e.g., ) may enhance solubility but are prone to oxidation, whereas acetamide bridges (target compound) offer hydrolytic stability .

Biological Activity

2-(2,4-Difluorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a difluorophenyl group and an isoxazole moiety which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may exert its effects through the inhibition of certain enzymes involved in inflammatory pathways and by modulating receptor activity associated with pain and inflammation.

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains suggest a promising profile for further development as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various assays. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS).

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| TNF-α Inhibition | 12.5 | |

| IL-6 Inhibition | 15.0 | |

| Bacterial Growth Inhibition | 8.0 |

Anticancer Activity

In cancer research, the compound has shown promise in inhibiting cell proliferation in various cancer cell lines. Notably, it displayed cytotoxic effects against breast and lung cancer cells with IC50 values indicating significant potency.

Case Studies

- Case Study on Anti-inflammatory Activity : A study conducted on LPS-stimulated macrophages demonstrated that treatment with the compound significantly reduced levels of nitric oxide (NO) and reactive oxygen species (ROS), indicating its potential as an anti-inflammatory agent.

- Case Study on Anticancer Effects : In vivo studies using xenograft models showed that administration of the compound led to a reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent in oncology.

Q & A

Q. Critical parameters :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful removal to avoid impurities.

- Temperature control : Reflux conditions (~80–100°C) are critical for cyclization without side reactions .

- Monitoring : Thin-layer chromatography (TLC) is essential to track reaction progress .

Basic: Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

Primary techniques :

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1667 cm⁻¹, NH stretches at ~3468 cm⁻¹) .

- NMR spectroscopy : ¹H NMR confirms substituent integration (e.g., aromatic protons at δ 6.9–7.5 ppm, methyl groups at δ 3.8 ppm) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 430.2 [M+1] for a related analog) .

- Elemental analysis : Ensures stoichiometric purity (e.g., C, H, N percentages within ±0.5% of theoretical values) .

Q. Supplementary methods :

- HPLC : Quantifies purity (>95% for biological assays) .

- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Advanced: How can researchers design experiments to systematically investigate the structure-activity relationships (SAR) of this compound’s derivatives?

Answer:

Methodological framework :

Substituent variation : Synthesize analogs with systematic modifications (e.g., fluorophenyl to chlorophenyl, methylisoxazol to ethylisoxazol) .

Biological screening : Test derivatives in standardized assays (e.g., enzyme inhibition, cell viability) using dose-response curves.

Data analysis :

- QSAR modeling : Correlate substituent properties (logP, Hammett σ) with activity using multivariate regression .

- Cluster analysis : Group derivatives by activity profiles to identify pharmacophore requirements .

Example : In hypoglycemic studies, analogs with electron-withdrawing groups on the phenyl ring showed 2–3× higher activity than electron-donating analogs .

Advanced: What strategies are recommended for resolving discrepancies between in vitro and in vivo biological activity data for this compound?

Answer:

Stepwise approach :

Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., CYP450 assays) .

Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that explain reduced in vivo efficacy .

Assay optimization :

- 3D cell cultures : Mimic in vivo tissue complexity better than 2D models.

- Species-specific factors : Test humanized models to account for interspecies metabolic differences .

Case study : A related acetamide derivative showed potent in vitro kinase inhibition but poor in vivo activity due to rapid glucuronidation .

Advanced: How can hybrid computational-experimental frameworks accelerate the discovery of novel derivatives with enhanced properties?

Answer:

Integrated workflow :

Quantum chemical calculations :

- Optimize reaction pathways (e.g., transition state analysis for cyclization steps) using Gaussian or ORCA .

Machine learning (ML) :

High-throughput experimentation (HTE) :

Example : ICReDD’s platform reduced reaction optimization time by 60% by combining DFT calculations with robotic screening .

Basic: What are the optimal conditions for the purification of this compound to achieve pharmaceutical-grade quality?

Answer:

Key steps :

Q. Quality metrics :

- Melting point : Sharp range (±1°C) confirms crystallinity.

- HPLC purity : >99% for preclinical studies .

Advanced: What role does reaction engineering play in scaling up the synthesis while maintaining product integrity?

Answer:

Critical considerations :

- Heat transfer : Use jacketed reactors to manage exothermic cyclization steps .

- Mixing efficiency : Optimize impeller design to prevent localized concentration gradients .

- Process analytical technology (PAT) :

Case study : A 10× scale-up of a related oxadiazole derivative achieved 92% yield vs. 95% at bench scale by optimizing residence time in flow reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.